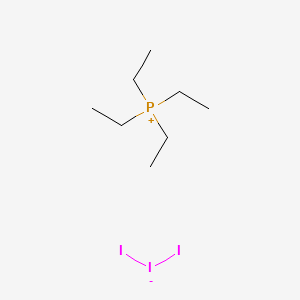
Tetraethylphosphonium triiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraethylphosphonium triiodide is an organophosphorus compound characterized by the presence of a phosphonium cation and a triiodide anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetraethylphosphonium triiodide can be synthesized through the reaction of tetraethylphosphonium bromide with iodine in an appropriate solvent. The reaction typically involves the following steps:
- Dissolution of tetraethylphosphonium bromide in a solvent such as acetonitrile.
- Addition of iodine to the solution under controlled conditions.
- Stirring the mixture at room temperature until the reaction is complete.
- Isolation of the product by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Tetraethylphosphonium triiodide undergoes various chemical reactions, including:
Oxidation: The triiodide anion can participate in oxidation reactions, converting to iodine and other iodine-containing species.
Reduction: The compound can be reduced to form lower oxidation state phosphorus compounds.
Substitution: The phosphonium cation can undergo nucleophilic substitution reactions, where the ethyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Iodine and phosphonium derivatives.
Reduction: Lower oxidation state phosphorus compounds.
Substitution: Substituted phosphonium salts.
Applications De Recherche Scientifique
Tetraethylphosphonium triiodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of alkyl iodides from alcohols.
Biology: The compound’s ability to release iodine makes it useful in biological studies involving iodine metabolism and thyroid function.
Industry: Used in the synthesis of other organophosphorus compounds and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of tetraethylphosphonium triiodide involves the interaction of the triiodide anion with target molecules. The triiodide anion can act as an oxidizing agent, transferring iodine atoms to substrates. This process can lead to the formation of iodinated products and the release of iodine, which can further participate in various biochemical and chemical pathways.
Comparaison Avec Des Composés Similaires
Tetraethylphosphonium bromide: Similar cation but different anion, used in different chemical reactions.
Phosphonium iodides: Compounds with similar cationic structures but varying anionic components.
Triiodide salts: Compounds containing the triiodide anion but different cations.
Uniqueness: Tetraethylphosphonium triiodide is unique due to the combination of the tetraethylphosphonium cation and the triiodide anion, which imparts distinct chemical properties and reactivity. Its ability to participate in both oxidation and substitution reactions, along with its applications in various fields, sets it apart from other similar compounds.
Propriétés
Numéro CAS |
73790-48-4 |
|---|---|
Formule moléculaire |
C8H20I3P |
Poids moléculaire |
527.93 g/mol |
Nom IUPAC |
tetraethylphosphanium;triiodide |
InChI |
InChI=1S/C8H20P.I3/c1-5-9(6-2,7-3)8-4;1-3-2/h5-8H2,1-4H3;/q+1;-1 |
Clé InChI |
IZYWDTIYLMINNS-UHFFFAOYSA-N |
SMILES canonique |
CC[P+](CC)(CC)CC.I[I-]I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone](/img/structure/B14442153.png)
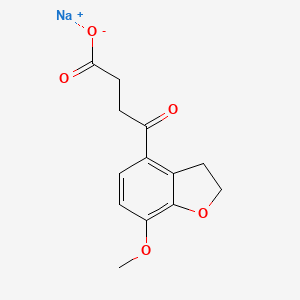
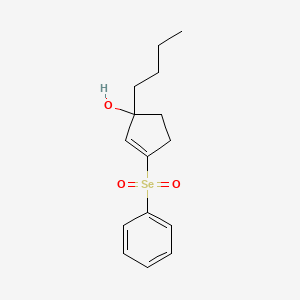

![3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid](/img/structure/B14442189.png)

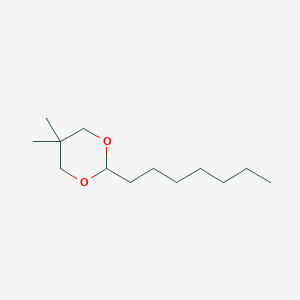
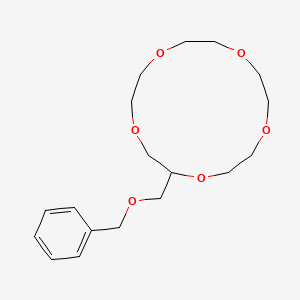
![(5Z)-5,6-dioxido-11,13-dihydrobenzo[c][6,1,2]benzoxadiazonine-5,6-diium](/img/structure/B14442205.png)
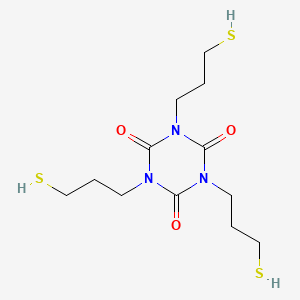
![1-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1,2-dihydronaphthalen-1-ol](/img/structure/B14442218.png)



